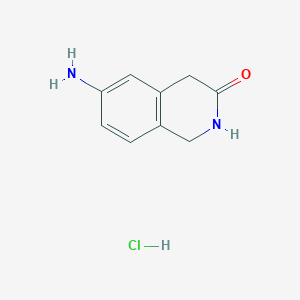
6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride is a chemical compound that has garnered significant interest in the fields of chemistry and medicine. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its unique structure allows it to interact with various biological targets, making it a valuable subject of scientific research.
Mécanisme D'action
Target of Action
The compound 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride primarily targets Acetylcholinesterase (AChE) and β-Secretase (BACE 1) . These enzymes play crucial roles in the progression of Alzheimer’s disease (AD). AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine (ACh), while BACE 1 is responsible for the production of amyloid-β peptides, which accumulate abnormally in AD.
Mode of Action
This compound acts as a dual inhibitor of AChE and BACE 1 . By inhibiting these enzymes, it interferes with the breakdown of acetylcholine and the production of amyloid-β peptides. This dual inhibition approach can potentially slow down the progression of AD.
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This can help alleviate the cognitive symptoms of AD. On the other hand, the inhibition of BACE 1 can reduce the production of amyloid-β peptides, thereby slowing down the formation of amyloid plaques, a hallmark of AD .
Result of Action
The compound’s action results in enhanced cholinergic transmission and reduced amyloid plaque formation, which can potentially slow down the progression of AD and alleviate its symptoms . Furthermore, it also exhibits hydrogen peroxide scavenging activity, which could help to reduce the reactive oxygen species (ROS) in the brain of AD patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride typically involves the reaction of isoquinoline derivatives with amines under specific conditions. One common method includes the use of molecular operating environments to design and synthesize the compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced analytical techniques ensures that the compound meets the required specifications for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The compound can be reduced to form different derivatives, which may have distinct biological activities.
Substitution: This reaction involves the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes.
Major Products Formed:
Applications De Recherche Scientifique
6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
1,2-Dihydroisoquinolin-3(4H)-one: This compound shares a similar core structure but lacks the amino group, resulting in different biological activities.
6-Methyl-1,2-dihydroisoquinolin-3(4H)-one:
Uniqueness: 6-Amino-1,2-dihydroisoquinolin-3(4H)-onehydrochloride is unique due to its dual inhibitory action on acetylcholinesterase and β-secretase, making it a promising candidate for the treatment of Alzheimer’s disease. Its ability to interact with multiple biological targets sets it apart from other similar compounds .
Propriétés
IUPAC Name |
6-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-8-2-1-6-5-11-9(12)4-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXKJCBZZNSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


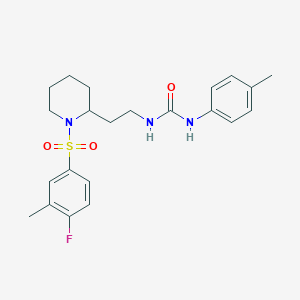
![tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)
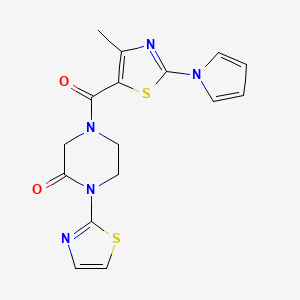
![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)
![1-({3-Ethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}sulfonyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2923297.png)
![2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole](/img/structure/B2923298.png)
![Methyl 2-{4-[(phenylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2923299.png)
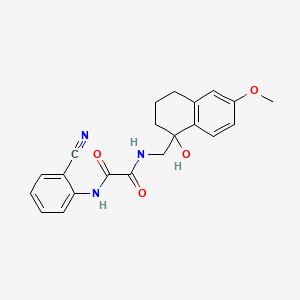

![(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone](/img/structure/B2923303.png)
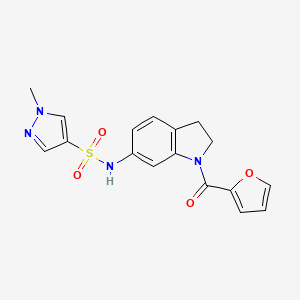
![4-{[1-(4-Bromobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2923306.png)
